Mesoridazine

Descripción general

Descripción

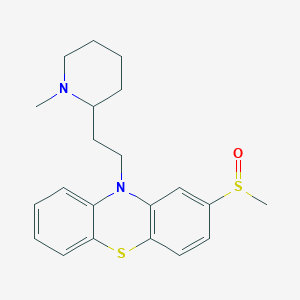

Mesoridazine is a phenothiazine class drug primarily used in the treatment of schizophrenia. It is one of the active metabolites of thioridazine and exhibits central antiadrenergic, antidopaminergic, antiserotonergic, and weak muscarinic anticholinergic effects . The compound’s name is derived from the methylsulfoxy and piperidine functional groups in its chemical structure .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Mesoridazine can be synthesized from 2-methylthiophenothiazine. The synthetic route involves treating 2-methylthiophenothiazine with acetic anhydride to form a protected amide, which is then oxidized using hydrogen peroxide. The acetyl protecting group is removed with potassium carbonate in methanol solution, yielding 2-methylsulfonylphenothiazine. The side chain is introduced by alkylation with 2-(2-chloroethyl)-1-methylpiperidine in the presence of sodamide, resulting in this compound .

Industrial Production Methods

Industrial production methods for this compound typically follow the synthetic route described above, with careful control of reaction conditions to ensure high yield and purity. The process involves multiple steps, including protection, oxidation, deprotection, and alkylation, each requiring specific reagents and conditions .

Análisis De Reacciones Químicas

Types of Reactions

Mesoridazine undergoes various chemical reactions, including:

Oxidation: The oxidation of 2-methylthiophenothiazine to 2-methylsulfonylphenothiazine using hydrogen peroxide.

Substitution: Alkylation of 2-methylsulfonylphenothiazine with 2-(2-chloroethyl)-1-methylpiperidine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide is used as the oxidizing agent.

Substitution: Sodamide is used as a base in the alkylation reaction.

Major Products Formed

The major product formed from these reactions is this compound, with intermediate products including 2-methylsulfonylphenothiazine .

Aplicaciones Científicas De Investigación

Treatment of Schizophrenia

Mesoridazine was primarily indicated for use in patients with schizophrenia who had not responded adequately to other treatments. Clinical studies have demonstrated its effectiveness in reducing symptoms associated with schizophrenia, particularly in drug-resistant cases. In one study, patients who failed to respond to chlorpromazine showed significant improvement when treated with this compound, achieving better clinical ratings on the Brief Psychiatric Rating Scale at lower doses compared to chlorpromazine .

Behavioral Disorders

Apart from schizophrenia, this compound has been used to address behavioral problems in individuals with mental deficiencies and chronic brain syndromes. It has also been indicated for the management of psychoneurotic symptoms such as anxiety and tension .

Pharmacodynamics and Mechanism of Action

This compound functions primarily as a dopamine antagonist, blocking dopamine receptors in the brain. This action reduces hyperactivity and impulsiveness while alleviating symptoms like anxiety and agitation . Its pharmacodynamic properties include:

- Adrenergic Blocking : this compound exhibits moderate adrenergic blocking activity, which contributes to its tranquilizing effects .

- Serotonin Antagonism : The compound also antagonizes 5-hydroxytryptamine (serotonin) receptors, further enhancing its therapeutic profile against psychotic symptoms .

Safety and Side Effects

Despite its therapeutic benefits, this compound has been associated with serious side effects, particularly cardiac events such as arrhythmias. Due to these risks, its use has been restricted to severely ill patients who have not responded to other antipsychotics . A notable study linked thioridazine (a related compound) to sudden unexplained deaths in psychiatric patients, raising concerns about the safety profile of phenothiazines like this compound .

Efficacy in Drug-Resistant Schizophrenia

In a controlled study involving seven schizophrenic inpatients, this compound demonstrated significant clinical improvement compared to chlorpromazine, particularly in patients who were resistant to other treatments . The study highlighted that this compound achieved higher neuroleptic blood levels at lower dosages than chlorpromazine, suggesting a more favorable pharmacokinetic profile.

Comparative Studies with Thioridazine

Research comparing this compound with thioridazine showed that both compounds had similar efficacy; however, this compound was found to be more potent at blocking dopamine release in striatal slices from rabbits . This suggests that this compound may have advantages over its parent compound in certain clinical scenarios.

Data Tables

Mecanismo De Acción

Mesoridazine exerts its effects by blocking postsynaptic central nervous system dopamine receptors. It acts indirectly on the reticular formation, reducing neuronal activity without affecting its intrinsic ability to activate the cerebral cortex . This mechanism is similar to other phenothiazines, contributing to its tranquilizing effects .

Comparación Con Compuestos Similares

Similar Compounds

Thioridazine: Mesoridazine is an active metabolite of thioridazine and shares similar pharmacological properties.

Chlorpromazine: Another phenothiazine antipsychotic with similar effects but different side chain structures.

Perphenazine: A high-potency phenothiazine used to treat psychiatric conditions.

Uniqueness

This compound is unique due to its specific side chain structure, which contributes to its distinct pharmacological profile. Unlike some other phenothiazines, this compound has a moderate adrenergic blocking activity and weak antiacetylcholine effect .

Actividad Biológica

Mesoridazine, a phenothiazine derivative and the besylate salt of a metabolite of thioridazine, exhibits a range of biological activities primarily associated with its pharmacological properties as an antipsychotic and tranquilizer. This article explores the compound's mechanisms of action, pharmacodynamics, clinical implications, and relevant case studies.

This compound operates through several key mechanisms:

- Dopamine Receptor Antagonism : It primarily acts as an antagonist at the D2 dopamine receptors, which is a common characteristic among antipsychotic medications. This action helps mitigate symptoms of psychosis by reducing dopaminergic activity in the brain .

- Serotonin Receptor Antagonism : this compound also antagonizes the 5-hydroxytryptamine (5-HT) receptors, particularly 5-HT2A, which may contribute to its efficacy in treating mood disorders .

- Adrenergic Blocking : The compound exhibits moderate adrenergic blocking activity, which can influence cardiovascular responses .

Pharmacodynamics

This compound has demonstrated a spectrum of pharmacodynamic effects typical for major tranquilizers:

- Sedative Effects : In animal models, this compound inhibits spontaneous motor activity and prolongs sleep induced by other anesthetics like thiopental .

- EEG Activity : It produces characteristic changes in EEG patterns, including spindle formation and suppression of arousal reactions in rabbits .

- Analgesic Properties : Topical applications have shown significant analgesic effects, suggesting potential for pain management applications .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Well absorbed from the gastrointestinal tract.

- Half-Life : Approximately 24 to 48 hours, allowing for once-daily dosing in some cases.

- Protein Binding : Low protein binding (4%), which may influence its distribution and efficacy .

Case Study: Sleep Quality Improvement

A clinical study investigated the effects of this compound on sleep patterns in elderly volunteers. Over a seven-week period, subjects received 10 mg nightly for three weeks. Results indicated:

- Increased REM Sleep : The drug significantly increased REM sleep duration.

- Reduced Wakefulness : There was a decrease in transitions to wakefulness and stage 1 sleep.

- Withdrawal Effects : Post-treatment rebound effects included decreased REM sleep below baseline levels .

QT Interval Study

A randomized controlled trial compared the effects of this compound and thioridazine on the QT interval in healthy adults. Key findings included:

- QT Interval Prolongation : Both drugs prolonged the QT interval; however, this compound exhibited less pronounced effects than thioridazine.

- Dose Dependency : The relationship between plasma concentrations and QT interval changes was explored, indicating potential for safer dosing strategies with this compound compared to its predecessor .

Comparative Biological Activity Table

| Activity Type | This compound | Thioridazine | Notes |

|---|---|---|---|

| D2 Receptor Antagonism | High | High | Effective in reducing psychotic symptoms |

| 5-HT2A Receptor Antagonism | Moderate | Moderate | Contributes to mood stabilization |

| Sedative Effect | Strong | Strong | Significant impact on sleep architecture |

| QT Interval Effect | Moderate | High | Safer profile regarding cardiac effects |

| Analgesic Effect | Present | Minimal | Potential use in pain management |

Propiedades

IUPAC Name |

10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfinylphenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2OS2/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)25-21-11-10-17(26(2)24)15-19(21)23/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLVMESMUVMCQIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023265 | |

| Record name | Mesoridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Mesoridazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015068 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

WHITE TO PALE YELLOW CRYSTALLINE POWDER; FAINT ODOR; DECOMP @ ABOUT 178 °C; 1 G SOL IN 20 ML WATER, ABOUT 30 ML ALC, IN 8 ML CHLOROFORM, ABOUT 6.6 ML METHANOL /BESYLATE/, 7.67e-02 g/L | |

| Record name | MESORIDAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3357 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mesoridazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015068 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Based upon animal studies, mesoridazine, as with other phenothiazines, acts indirectly on reticular formation, whereby neuronal activity into reticular formation is reduced without affecting its intrinsic ability to activate the cerebral cortex. In addition, the phenothiazines exhibit at least part of their activities through depression of hypothalamic centers. Neurochemically, the phenothiazines are thought to exert their effects by a central adrenergic blocking action., ...MECHANISM OF ACTION OF ANTIPSYCHOTIC DRUGS WITH RESPECT TO THERAPEUTIC EFFICACY & SIDE EFFECTS MAY RELATE TO INHIBITION OF DOPAMINE ACTIVATION OF ADENYLATE CYCLASE. /PHENOTHIAZINES/ | |

| Record name | Mesoridazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00933 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MESORIDAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3357 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oily product | |

CAS No. |

5588-33-0 | |

| Record name | Mesoridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5588-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mesoridazine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005588330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mesoridazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00933 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | mesoridazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186066 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mesoridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MESORIDAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XE4NWM740 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MESORIDAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3357 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mesoridazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015068 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

Crystals from ethyl acetate; MP: 115-120 °C /tartrate/ | |

| Record name | MESORIDAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3357 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.